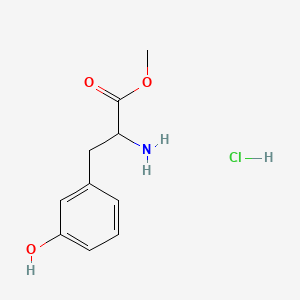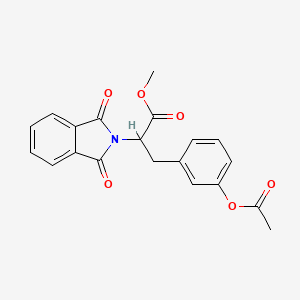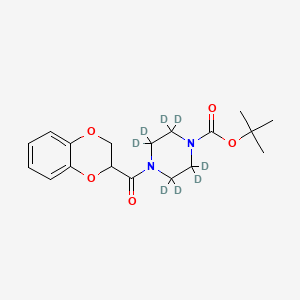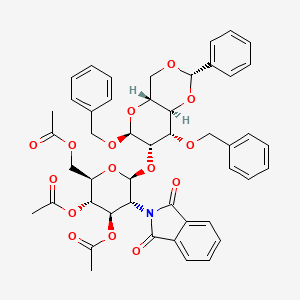![molecular formula C25H25N3O4S B563523 5-{4-[2-[(5-Benzyloxypyridin-2-YL)methylamino]ethoxy]benzyl}thiazolidine-2,4-dione CAS No. 326496-05-3](/img/structure/B563523.png)
5-{4-[2-[(5-Benzyloxypyridin-2-YL)methylamino]ethoxy]benzyl}thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Biological Activity and Pharmaceutical Potential
Compounds structurally related to 5-{4-[2-[(5-Benzyloxypyridin-2-YL)methylamino]ethoxy]benzyl}thiazolidine-2,4-dione have been synthesized and evaluated for their biological activities, particularly focusing on their hypoglycemic and hypolipidemic properties. For instance, a series of substituted pyridines and purines containing 2,4-thiazolidinedione were synthesized and assessed for their effect on triglyceride accumulation in vitro and their hypoglycemic and hypolipidemic activity in vivo in genetically diabetic mice. A specific compound, 5-(4-[2-[N-methyl-(5-phenyl-pyridin-2-yl)amino]ethoxy]benzyl)thiazolidine-2,4-dione, was highlighted for its significant biological activities, marking it as a candidate for further pharmacological studies (Kim et al., 2004).
Antidiabetic and Hypolipidemic Properties
The antidiabetic and hypolipidemic properties of 5-substituted thiazolidine-2, 4-diones have been a subject of extensive research, with more than 100 derivatives being prepared and their activities evaluated in genetically obese and diabetic mice. A specific study outlined the structure-activity relationship, emphasizing the significance of the 5-(4-oxybenzyl) moiety for substantial activity. Among these derivatives, certain compounds exhibited remarkably favorable properties in terms of activity and toxicity, positioning them as potential candidates for diabetes treatment (Sohda et al., 1982).
Molecular Design and Synthesis
The molecular design and synthesis of imidazopyridine thiazolidine-2,4-diones, closely related to the chemical structure of interest, have been carried out with a focus on developing novel hypoglycemic compounds. The synthesized series was evaluated for its effect on insulin-induced adipocyte differentiation and its hypoglycemic activity in vivo. This research lays a foundation for understanding the structure-activity relationships and developing clinically viable compounds (Oguchi et al., 2000).
Antimicrobial Activity
A study dedicated to discovering potential antimicrobial agents among 4-thiazolidine(thi) ones evaluated 5-R,R’-Enamin(thi)ones of thiazolidinone series for their antibacterial properties. The research highlighted the use of certain derivatives as effective building blocks for synthesizing bioactive compounds and identified compounds with distinct antimicrobial effects. This study provides insight into the 'structure – antimicrobial activity' relationships, guiding the design and search for new antimicrobial agents (Derkach et al., 2016).
Safety and Hazards
properties
IUPAC Name |
5-[[4-[2-[methyl-(5-phenylmethoxypyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-28(23-12-11-21(16-26-23)32-17-19-5-3-2-4-6-19)13-14-31-20-9-7-18(8-10-20)15-22-24(29)27-25(30)33-22/h2-12,16,22H,13-15,17H2,1H3,(H,27,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGXYHHMXZGCQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=NC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747133 |
Source


|
| Record name | 5-{[4-(2-{[5-(Benzyloxy)pyridin-2-yl](methyl)amino}ethoxy)phenyl]methyl}-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
326496-05-3 |
Source


|
| Record name | 5-[[4-[2-[Methyl[5-(phenylmethoxy)-2-pyridinyl]amino]ethoxy]phenyl]methyl]-2,4-thiazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=326496-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-{[4-(2-{[5-(Benzyloxy)pyridin-2-yl](methyl)amino}ethoxy)phenyl]methyl}-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 3-[3-(benzyloxy)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate](/img/structure/B563445.png)

![Methyl 3-[3-(benzyloxy)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylpropanoate](/img/structure/B563447.png)




![3,5,15-Triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1,3,5,7,9,11,13-heptaene](/img/structure/B563457.png)
![4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-chloro-5-(2-methoxyphenoxy)-(2,2'-bipyrimidin)-4-YL]benzenesulfonamide](/img/structure/B563459.png)
![8-[(Methanesulfonyl)sulfanyl]octanoic acid](/img/structure/B563462.png)
![O-[(2S)-3,3-Dimethyl-N-benzyl-proline Methyl Ester] S-Methyl Xanthate](/img/structure/B563463.png)